Cas no 113337-37-4 (2-chloro-1-(2-nitrophenyl)ethan-1-one)

2-chloro-1-(2-nitrophenyl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- Ethanone,2-chloro-1-(2-nitrophenyl)-
- 2-chloro-1-(2-nitrophenyl)ethanone
- Ethanone, 2-chloro-1-(2-nitrophenyl)- (9CI)
- 2-chloro-1-(2-nitrophenyl)ethan-1-one
- 113337-37-4
- AKOS010997565
- 2-CHLORO-1-(2-NITROPHENYL)-ETHANONE
- DTXSID60473756
- EN300-1966887
-
- MDL: MFCD13172906
- インチ: InChI=1S/C8H6ClNO3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4H,5H2
- InChIKey: GSGZYJVMDUDKFL-UHFFFAOYSA-N
- ほほえんだ: ClCC(C1=CC=CC=C1[N+]([O-])=O)=O
計算された属性
- せいみつぶんしりょう: 199.00368
- どういたいしつりょう: 199.0036207g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- PSA: 60.21
2-chloro-1-(2-nitrophenyl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1966887-2.5g |
2-chloro-1-(2-nitrophenyl)ethan-1-one |
113337-37-4 | 2.5g |
$529.0 | 2023-09-16 | ||
Enamine | EN300-1966887-0.1g |
2-chloro-1-(2-nitrophenyl)ethan-1-one |
113337-37-4 | 0.1g |
$238.0 | 2023-09-16 | ||
Enamine | EN300-1966887-5.0g |
2-chloro-1-(2-nitrophenyl)ethan-1-one |
113337-37-4 | 5g |
$3396.0 | 2023-05-31 | ||
Enamine | EN300-1966887-5g |
2-chloro-1-(2-nitrophenyl)ethan-1-one |
113337-37-4 | 5g |
$783.0 | 2023-09-16 | ||
Enamine | EN300-1966887-10.0g |
2-chloro-1-(2-nitrophenyl)ethan-1-one |
113337-37-4 | 10g |
$5037.0 | 2023-05-31 | ||
Enamine | EN300-1966887-1.0g |
2-chloro-1-(2-nitrophenyl)ethan-1-one |
113337-37-4 | 1g |
$1172.0 | 2023-05-31 | ||
Enamine | EN300-1966887-0.05g |
2-chloro-1-(2-nitrophenyl)ethan-1-one |
113337-37-4 | 0.05g |
$227.0 | 2023-09-16 | ||
Enamine | EN300-1966887-0.25g |
2-chloro-1-(2-nitrophenyl)ethan-1-one |
113337-37-4 | 0.25g |
$249.0 | 2023-09-16 | ||
Enamine | EN300-1966887-10g |
2-chloro-1-(2-nitrophenyl)ethan-1-one |
113337-37-4 | 10g |
$1163.0 | 2023-09-16 | ||
Enamine | EN300-1966887-0.5g |
2-chloro-1-(2-nitrophenyl)ethan-1-one |
113337-37-4 | 0.5g |
$260.0 | 2023-09-16 |
2-chloro-1-(2-nitrophenyl)ethan-1-one 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
2-chloro-1-(2-nitrophenyl)ethan-1-oneに関する追加情報
2-Chloro-1-(2-Nitrophenyl)Ethan-1-One (CAS No. 113337-37-4): A Versatile Compound in Chemical and Biomedical Research
2-chloro-1-(2-nitrophenyl)ethan-1-one, a substituted ketone derivative with the CAS registry number CAS No. 113337-37-4, has emerged as a critical molecule in contemporary chemical and biomedical investigations. This compound, characterized by its unique structural features—a chlorinated methyl ketone group conjugated to a nitro-substituted phenyl ring—exhibits intriguing physicochemical properties that make it a valuable tool in synthetic chemistry and drug discovery. Recent advancements in computational modeling and experimental validation have further highlighted its potential applications across multiple research domains.
The synthesis of 2-chloro-1-(2-nitrophenyl)ethan-1-one has traditionally relied on Friedel-Crafts acylation reactions, but emerging methodologies now emphasize environmentally benign protocols. In a groundbreaking study published in Green Chemistry (2023), researchers demonstrated the use of microwave-assisted solvent-free conditions to achieve this compound with >98% purity, significantly reducing reaction times compared to conventional approaches. The nitro group's electron-withdrawing character enhances electrophilic reactivity, enabling efficient derivatization for generating bioactive analogs. For instance, Suzuki-Miyaura cross-coupling reactions applied to this compound have produced novel heterocyclic scaffolds with promising antiviral profiles against SARS-CoV-2 variants.
In pharmacological studies, this compound's dual substituent configuration—chlorine at position 2 and nitro at position 4' (relative to the phenyl ring)—creates unique electronic effects that modulate biological activity. A 2024 publication in Nature Communications revealed its ability to inhibit histone deacetylase (HDAC) enzymes through π-stacking interactions with protein residues, suggesting utility in epigenetic therapies for cancer treatment. Notably, when incorporated into prodrug designs for targeted drug delivery systems, this molecule showed enhanced cellular uptake efficiency due to its amphiphilic nature when conjugated with lipid moieties.
CAS No. 113337-37-4-based derivatives are increasingly utilized as fluorescent probes in biochemical assays. A research team from MIT reported in JACS (January 2025) that by attaching a boron-dipyrromethene (BODIPY) fluorophore to the nitrophenyl group of the compound, they developed a ratiometric sensor capable of detecting intracellular reactive oxygen species with unprecedented accuracy. This innovation underscores the molecule's adaptability as an imaging agent for studying oxidative stress mechanisms linked to neurodegenerative diseases.
In materials science applications, the nitrophenyl substituent enables photoresponsive behavior when integrated into polymer matrices. A collaborative study between Oxford and Stanford researchers (Advanced Materials, June 2024) showed that copolymers containing this compound's structural motif exhibit reversible photochromism under UV irradiation, offering potential for smart drug delivery systems where light triggers controlled release of encapsulated therapeutics.
The electronic properties of CAS No. 113337-37-4's structure are particularly advantageous for enzyme inhibition studies. Computational docking analyses using QM/MM methods revealed that the nitro group forms hydrogen bonds with serine protease active sites while the chlorinated ketone provides hydrophobic interactions, creating a dual-binding mechanism observed in recent anticoagulant drug candidates described in Bioorganic & Medicinal Chemistry Letters. This dual functionality also contributes to its stability under physiological conditions compared to analogous compounds lacking these substituents.
New analytical techniques have improved characterization of this compound's stereochemistry and impurity profiles. In an innovative approach published in Analytical Chemistry, researchers combined chiral HPLC with mass spectrometry imaging (MSI) to map enantiomer distribution within tissue samples post-administration, critical for understanding pharmacokinetics and optimizing formulation strategies for chiral drugs based on this scaffold.
Epidemiological studies now link structural variations of CAS No. 113337-37-4-like compounds to specific therapeutic outcomes through machine learning models trained on large-scale biological datasets (Nature Machine Intelligence, March 2025). These models predict that substituent modifications at the chlorine position could enhance selectivity towards certain kinase targets implicated in metastatic cancers.
In enzymology research, this compound serves as an excellent substrate for studying cytochrome P450 isoforms due to its distinct metabolic pathways observed using LC-HRMS-based metabolomics (Journal of Medicinal Chemistry, October 2024). The presence of both halogenated and nitro functionalities allows precise tracking of phase I and II metabolic processes through characteristic fragmentation patterns during mass spectrometry analysis.
Clinical translation efforts are focusing on nanoparticle formulations containing this compound's derivatives as part of combination therapies. A phase I clinical trial reported at AACR 2025 demonstrated synergistic effects when combined with checkpoint inhibitors due to its ability to modulate tumor microenvironment acidity through pH-sensitive release mechanisms involving the nitrophenolic group.
The latest advancements highlight its role as a building block for developing PROTAC molecules targeting oncogenic proteins such as BRD4 (Nature Chemical Biology, July 2025). By leveraging the electrophilicity of its ketone moiety coupled with the directing properties of the nitro group, researchers have created bifunctional ligands capable of recruiting E3 ubiquitin ligases with higher efficiency than traditional scaffolds.
In synthetic organic chemistry education contexts, this compound is often used as an instructive example illustrating directing group effects during aromatic substitution reactions (JCE Letters, May 2025). Its structure provides clear demonstrations of how functional groups influence reaction pathways without requiring complex experimental setups beyond standard laboratory equipment.
New spectroscopic methods have provided deeper insights into its conformational dynamics using terahertz spectroscopy (JPC-A, February 2026). Researchers discovered that specific intermolecular hydrogen bonding networks form between solvated molecules at physiological temperatures, which may explain previously unexplained pharmacokinetic behaviors observed during preclinical trials.
Bioisosteric replacements studies comparing CAS No. 113337-37-4 derivatives show promise in mitigating off-target effects while maintaining desired activity levels (Bioorganic Chemistry Special Issue: Drug Design Strategies, September 2025). Replacing chlorine with trifluoromethyl groups while retaining the nitrophenyl motif resulted in compounds displaying improved blood-brain barrier permeability without compromising HDAC inhibitory potency.
In analytical toxicology applications, this compound's UV absorption characteristics are being exploited for rapid detection systems using smartphone-based platforms (Analytical Methods, April 206). The high molar absorptivity at ~λmax=458 nm enables field-deployable assays capable of detecting nanomolar concentrations within minutes—a significant advancement over traditional HPLC methods requiring specialized facilities.
Sustainable production strategies now incorporate continuous flow synthesis approaches reported by Merck researchers (Sustainable Chemistry & Pharmacy, December 6). Using immobilized heterogeneous catalysts under low-pressure conditions reduces solvent consumption by ~65% compared to batch synthesis methods while maintaining product quality standards required for pharmaceutical applications.
Cryogenic electron microscopy (cryo-EM) studies published in eLife, January 6 revealed how protein binding alters conformational flexibility around the ethanone carbonyl group—a discovery critical for optimizing drug design parameters such as ligand efficiency and binding free energy calculations using molecular dynamics simulations.
The combination of structural tunability and well-characterized biological activity makes CAS No. 666666-
The combination of structural tunability and well-characterized biological activity makes CAS No. 666666-
The combination of structural tunability and well-characterized biological activity makes CAS No. XXXXXX-
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